molecular formula C23H33N3O3 B5395959 N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide

N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B5395959
M. Wt: 399.5 g/mol
InChI Key: OUSMBCJPSQVDQS-UHFFFAOYSA-N
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Description

N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.

Mechanism of Action

N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By increasing the levels of GABA, N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide enhances inhibitory neurotransmission and reduces the excitability of neurons, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate, which are involved in addiction and cognitive function.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide has several advantages for use in lab experiments, including its high selectivity for GABA transaminase and its ability to cross the blood-brain barrier. However, its potency and potential for off-target effects must be carefully considered, and appropriate controls should be used to ensure the specificity of its effects.

Future Directions

There are several potential future directions for research on N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide, including:
1. Investigation of its therapeutic potential in other neurological disorders, such as anxiety disorders and depression.
2. Development of more potent and selective inhibitors of GABA transaminase.
3. Investigation of the long-term effects of N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide on neuronal function and behavior.
4. Exploration of the mechanisms underlying its effects on dopamine and glutamate neurotransmission.
5. Investigation of its potential as a tool for studying the role of GABA in brain function and disease.

Synthesis Methods

N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide can be synthesized through a multistep process involving the reaction of cyclopropylamine with 4-piperidone, followed by acylation with 2-hydroxy-2-phenylpropanoyl chloride and subsequent coupling with 4-carboxylic acid.

Scientific Research Applications

N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, it has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects. In human studies, it has been investigated as a treatment for cocaine addiction and cognitive impairment associated with schizophrenia.

properties

IUPAC Name

N-cyclopropyl-1-[1-(2-hydroxy-2-phenylpropanoyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c1-23(29,18-5-3-2-4-6-18)22(28)26-15-11-20(12-16-26)25-13-9-17(10-14-25)21(27)24-19-7-8-19/h2-6,17,19-20,29H,7-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSMBCJPSQVDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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